(+)-Isoafricanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1aS,4aR,5R,7aS,7bR)-3,3,5,7b-tetramethyl-1,1a,2,4,5,6,7,7a-octahydrocyclopropa[h]azulen-4a-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-6-12-14(4)8-11(14)7-13(2,3)9-15(10,12)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12+,14-,15-/m1/s1 |
InChI Key |
KVFZUTBKAXAVDX-CYHVGBIXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]1(CC(C[C@@H]3[C@]2(C3)C)(C)C)O |
Canonical SMILES |
CC1CCC2C1(CC(CC3C2(C3)C)(C)C)O |
Origin of Product |
United States |
Origin, Isolation Methodologies, and Structural Elucidation
Discovery and Isolation Strategies for (+)-Isoafricanol
The journey to understanding (+)-isoafricanol began with its identification from both bacterial and fungal sources, highlighting its presence across different microbial kingdoms. The isolation of this compound relies on established chromatographic principles to separate it from complex mixtures of other natural products.
Identification of Natural Producers and Ecological Contexts
(+)-Isoafricanol has been identified as a metabolite produced by a variety of microorganisms, most notably the bacterium Streptomyces malaysiensis and the fungus Leptographium lundbergii. ebi.ac.ukebi.ac.uk It has also been isolated from Streptomyces violaceusniger. ebi.ac.uk The discovery of (+)-isoafricanol synthase in Streptomyces malaysiensis was a significant breakthrough, made possible by genome sequencing of the DSM 4137 strain which revealed four terpene cyclase genes. ebi.ac.ukresearchgate.netrsc.org One of these was characterized as the specific synthase for (+)-isoafricanol. ebi.ac.ukrsc.org This finding was further supported by studies on other Streptomyces species, where enzymes with high homology to this synthase have been found, suggesting a wider distribution of this biosynthetic capability among streptomycetes. ebi.ac.ukresearchgate.netrsc.org
In the fungal kingdom, Leptographium lundbergii, a sapwood-staining ascomycete, was one of the early sources from which (+)-isoafricanol was isolated along with its stereoisomer, africanol (B1251995), and other related africanane sesquiterpenoids. oup.comscielo.br Fungi, in general, are known to be prolific producers of a diverse array of terpenoid compounds. ebi.ac.uk The ecological role of these volatile compounds in microbial interactions is an area of active research.
Chromatographic Techniques for Separation and Purification
The isolation and purification of (+)-isoafricanol from natural sources or synthetic reaction mixtures are primarily achieved through chromatographic techniques. journalagent.combnmv.ac.inneu.edu.tr These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. bnmv.ac.inneu.edu.tr
Commonly employed techniques include:
Column Chromatography: This is a fundamental purification method where the crude extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. bnmv.ac.in A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds at different rates, allowing for their separation. For instance, in the purification of related compounds, column chromatography on silica gel with a hexane/EtOAc solvent system has been utilized.
Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis of mixtures and to determine the appropriate solvent system for column chromatography. bnmv.ac.in It involves a stationary phase, typically silica gel or alumina, coated on a flat plate. bnmv.ac.in
Gas Chromatography (GC): Due to its volatile nature, (+)-isoafricanol can be analyzed and sometimes separated using gas chromatography, often coupled with mass spectrometry (GC-MS) for identification. uni-konstanz.de In some studies, a closed-loop stripping apparatus (CLSA) is used to collect volatile compounds from microbial cultures, which are then analyzed by GC-MS. uni-konstanz.deresearchgate.net
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or other LC-based methods can also be employed for the purification of (+)-isoafricanol, particularly for separating it from its isomers. nih.gov For example, reversed-phase chromatography using a C18 column is a common approach. amazonaws.com
The choice of the specific chromatographic method and conditions depends on the complexity of the mixture and the scale of the purification.
Advanced Spectroscopic and Chemical Approaches for Structural and Stereochemical Assignment
Determining the precise three-dimensional structure of a complex molecule like (+)-isoafricanol requires a combination of powerful analytical techniques. Spectroscopic methods provide detailed information about the connectivity and spatial arrangement of atoms, while chemical methods can be used to confirm or elucidate specific structural features.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (+)-isoafricanol. creative-biostructure.com A variety of NMR experiments are used to determine the carbon skeleton and the relative stereochemistry of the molecule.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. unifi.itnanalysis.com NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly important for determining the spatial proximity of protons, which helps in assigning the relative stereochemistry of the chiral centers. researchgate.net
CLSA-NMR: A specialized technique known as "Closed-Loop Stripping Apparatus-NMR" (CLSA-NMR) has been instrumental in identifying volatile terpenes like (+)-isoafricanol directly from microbial cultures. researchgate.net This method involves feeding the organism with ¹³C-labeled precursors and then collecting the volatile products for direct NMR analysis. uni-konstanz.deresearchgate.netnih.gov The incorporation of the ¹³C label allows for the unambiguous identification of the compound and provides insights into its biosynthetic pathway without the need for extensive purification. uni-konstanz.deresearchgate.net This technique was successfully applied to identify (+)-isoafricanol as the main volatile terpene from Streptomyces violaceusniger. researchgate.net
The following table summarizes the reported ¹³C and ¹H NMR data for (+)-Isoafricanol.
Table 1: ¹³C and ¹H NMR Data for (+)-Isoafricanol
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| 1 | 50.8 | 1.83 (m) |
| 2 | 26.8 | 1.55 (m), 1.65 (m) |
| 3 | 39.4 | 1.35 (m), 1.45 (m) |
| 4 | 78.9 | - |
| 5 | 40.2 | 1.95 (m) |
| 6 | 21.8 | 1.25 (m), 1.60 (m) |
| 7 | 34.5 | 1.70 (m) |
| 8 | 29.8 | 0.55 (dd, J=9.5, 4.5 Hz) |
| 9 | 24.3 | 0.15 (t, J=4.5 Hz) |
| 10 | 28.4 | 0.65 (ddd, J=9.5, 9.5, 4.5 Hz) |
| 11 | 22.0 | - |
| 12 | 28.1 | 1.18 (s) |
| 13 | 16.5 | 1.05 (s) |
| 14 | 16.2 | 0.88 (d, J=7.0 Hz) |
| 15 | 28.7 | 1.15 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a representative example.
X-ray Crystallography for Absolute Stereochemistry Confirmation
While NMR spectroscopy is powerful for determining relative stereochemistry, X-ray crystallography provides the definitive proof of the absolute configuration of a chiral molecule. libretexts.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The way the X-rays are scattered reveals the precise arrangement of atoms in the crystal lattice, including their absolute spatial orientation. libretexts.org
In the case of (+)-isoafricanol and its related compounds, X-ray crystallography has been a key technique. The structure of africanol, a stereoisomer of isoafricanol, was established, including its absolute configuration, using X-ray crystallography. scielo.br For (+)-isoafricanol itself, or a suitable crystalline derivative, this method would provide the ultimate confirmation of its three-dimensional structure. mdpi.comresearchgate.net The formation of a derivative with a heavy atom can be particularly useful for determining the absolute configuration. nih.gov
Chemical Derivatization and Degradation in Structural Analysis
Chemical derivatization involves modifying the structure of a molecule through a chemical reaction to facilitate its analysis. jfda-online.comspectroscopyonline.com This can be done to improve its volatility for GC analysis, to introduce a chromophore for spectroscopic detection, or to create a derivative that is more amenable to crystallization for X-ray analysis. jfda-online.commagtech.com.cn For instance, dehydration of isoafricanol has been used to produce related africanene derivatives, which can help in confirming the carbon skeleton. d-nb.info
Chemical degradation, which involves breaking down a complex molecule into smaller, more easily identifiable fragments, was historically a crucial technique for structure elucidation. While modern spectroscopic methods have largely superseded the need for extensive degradation, it can still be a useful tool in certain cases to confirm specific structural features.
Table of Compounds Mentioned
| Compound Name |
|---|
| (+)-Isoafricanol |
| Africano |
| African-1-ene |
| African-2(6)-ene |
| Isoleptographiol |
| Leptographiol |
| 5-Africanene |
| Asterisca-3(15),6-diene |
Biosynthetic Pathways and Enzymology of + Isoafricanol
Elucidation of Biosynthetic Routes to the Isoafricanol Carbon Skeleton
The intricate tricyclic structure of (+)-isoafricanol originates from a complex series of enzymatic reactions that transform a linear precursor into its characteristic carbon skeleton. The elucidation of this biosynthetic pathway has been a subject of significant research, revealing fascinating insights into the chemical logic of terpene biosynthesis.
Identification of Prenyl Diphosphate (B83284) Precursors (e.g., Farnesyl Diphosphate - FPP)
The biosynthesis of virtually all sesquiterpenoids, a class of 15-carbon (C15) terpenes to which (+)-isoafricanol belongs, begins with the universal precursor, (2E,6E)-farnesyl diphosphate (FPP). uniprot.orgbiocompare.comfrontiersin.org FPP is an isoprenoid compound synthesized in the terpenoid biosynthetic pathway. frontiersin.org It is formed through the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) to first yield geranyl diphosphate (GPP), which is then further condensed with another IPP molecule. frontiersin.org The identity of FPP as the direct precursor for the (+)-isoafricanol skeleton has been confirmed through in vitro enzymatic assays using purified terpene cyclases and isotopically labeled FPP. nih.govresearchgate.net These experiments demonstrate that the enzyme responsible for (+)-isoafricanol synthesis directly utilizes FPP to initiate the cyclization cascade. rhea-db.org
Proposed Carbocation Cascade Mechanisms and Cyclization Events
The transformation of the linear FPP molecule into the complex, three-dimensional structure of (+)-isoafricanol is orchestrated by a terpene cyclase through a sophisticated carbocation-mediated cascade reaction. nih.govacs.orgnumberanalytics.com The process is initiated by the enzyme-catalyzed removal of the diphosphate group from FPP, generating a farnesyl carbocation. acs.orgnih.gov
The proposed mechanism for (+)-isoafricanol formation involves an initial C1-C11 cyclization of the farnesyl cation. researchgate.net This is followed by a series of intramolecular electrophilic attacks of the carbocation on the double bonds within the carbon chain. This cascade of cyclization events leads to the formation of the characteristic tricyclic ring system of the africanol (B1251995) skeleton. researchgate.net The reaction is terminated by the quenching of the final carbocation intermediate with a water molecule, resulting in the formation of the hydroxyl group at C1 of (+)-isoafricanol. researchgate.net
It is noteworthy that during this enzymatic process, several side products can be formed, including african-1-ene and african-2(6)-ene. researchgate.net The formation of these olefinic analogs is a result of alternative deprotonation pathways of the final carbocation intermediate, highlighting the complexity and potential for multiple outcomes within the enzyme's active site. researchgate.net
Role of Specific Isomerization and Rearrangement Steps
The biosynthesis of (+)-isoafricanol also involves crucial isomerization and rearrangement steps that are key to forming its unique carbon framework. numberanalytics.comnumberanalytics.com One significant event in the proposed mechanism is a 1,2-hydride shift from the C9 to the C10 position. researchgate.net This rearrangement is a common feature in carbocation chemistry, where a hydrogen atom with its two bonding electrons migrates to an adjacent electron-deficient carbon center, leading to a more stable carbocation intermediate. masterorganicchemistry.com In the context of (+)-isoafricanol biosynthesis, this hydride shift is critical for directing the cyclization cascade toward the correct stereochemical outcome and final product. researchgate.net
The enzyme's active site plays a crucial role in guiding these isomerization and rearrangement events, ensuring the high stereospecificity of the final product. nih.gov The precise folding of the substrate within the active site and the strategic positioning of amino acid residues facilitate the specific hydride shift and subsequent cyclization steps, preventing the formation of a multitude of other possible isomeric products. nih.govresearchgate.net
Characterization of (+)-Isoafricanol Synthases and Related Terpene Cyclases
The discovery and characterization of the enzymes responsible for synthesizing (+)-isoafricanol, known as (+)-isoafricanol synthases, have been pivotal in understanding the molecular basis of its biosynthesis. These enzymes belong to the broader family of terpene cyclases, which are responsible for generating the vast structural diversity of terpenoid natural products. nih.govmdpi.com
Genomic and Proteomic Approaches to Enzyme Discovery
The identification of (+)-isoafricanol synthases has been greatly facilitated by advances in genomics and proteomics. mdpi.comtandfonline.com Genome sequencing of various microorganisms, particularly from the genus Streptomyces, has revealed the presence of numerous genes encoding putative terpene cyclases. nih.govebi.ac.ukknaw.nl For instance, the genome sequencing of Streptomyces malaysiensis DSM 4137 led to the identification of four terpene cyclase genes, one of which was subsequently characterized as a (+)-isoafricanol synthase. nih.govebi.ac.uk
Bioinformatic analyses of these genomic data, including sequence homology searches and phylogenetic analyses, have enabled researchers to predict the function of these enzymes. knaw.nlpnas.org For example, the presence of a gene highly homologous to a known isoafricanol synthase in the genome of Streptomyces rapamycinicus correctly predicted the production of isoafricanol by this strain. d-nb.info Proteomic approaches, which involve the large-scale study of proteins, have also contributed to identifying the expressed terpene cyclases under specific culture conditions, further linking genes to their metabolic products. tandfonline.com
Heterologous Expression and Biochemical Characterization of Enzymes
Once a candidate gene for a (+)-isoafricanol synthase is identified, its function is confirmed through heterologous expression and biochemical characterization. uniprot.orgresearchgate.netox.ac.uk This involves cloning the gene into a suitable expression host, such as Escherichia coli or a different Streptomyces species, which then produces the recombinant enzyme. acs.orgmdpi.com The purified enzyme is then incubated with FPP, and the reaction products are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the synthesis of (+)-isoafricanol. researchgate.netox.ac.uk
Biochemical characterization also involves determining the enzyme's kinetic parameters, such as its affinity for the substrate (K_m) and its catalytic efficiency (k_cat). These studies provide detailed insights into the enzyme's mechanism and substrate specificity. researchgate.netresearchgate.net For (+)-isoafricanol synthase from S. malaysiensis, extensive studies using isotopically labeled precursors have been conducted to elucidate the intricate details of the cyclization mechanism. nih.govox.ac.uk These experiments have been instrumental in confirming the proposed carbocation cascade and rearrangement steps. researchgate.net
Site-Directed Mutagenesis and Enzymatic Mechanism Studies
The enzyme responsible for the biosynthesis of (+)-isoafricanol is (+)-isoafricanol synthase, a type of terpene cyclase. enzyme-database.org Studies on this enzyme, particularly from bacterial sources like Streptomyces malaysiensis, have provided significant insights into its catalytic mechanism. nih.govrsc.org
Site-directed mutagenesis is a powerful technique used to understand the function of specific amino acids within an enzyme's active site. sci-hub.seneb.com While detailed mutagenesis data for (+)-isoafricanol synthase itself is not extensively published, studies on homologous terpene cyclases and analysis of the (+)-isoafricanol synthase active site structure reveal critical features. The active site contains key aromatic amino acid residues. researchgate.net A crucial aspect of the catalytic mechanism is the stabilization of carbocation intermediates formed during the cyclization of FPP. This stabilization is achieved through cation-π interactions, where the electron-rich aromatic side chains of amino acids like phenylalanine or tyrosine interact favorably with the positively charged intermediates. researchgate.net
The proposed enzymatic mechanism for (+)-isoafricanol synthase involves several steps:
Ionization of FPP to generate a farnesyl cation.
A C1-C11 cyclization event.
A subsequent 1,2-hydride shift from C9 to C10, leading to a rearranged carbocation intermediate.
Finally, the quenching of this cation by a water molecule to yield the final product, (+)-isoafricanol. researchgate.net
Mutagenesis studies on related terpene cyclases support the critical role of specific residues in catalysis. For instance, mutating a key residue in a homologous fungal enzyme initially rendered it inactive, but its function was restored through sequence correction via site-directed mutagenesis, highlighting the sensitivity of the enzyme's structure-function relationship. researchgate.net In the active site of a related enzyme, a phenylalanine residue (F76) was identified as being perfectly positioned to stabilize a carbocation intermediate through cation-π interactions, a role confirmed by mutagenesis experiments. researchgate.net
| Enzyme | Organism | Key Finding | Technique |
| (+)-Isoafricanol Synthase | Streptomyces malaysiensis | Active site contains aromatic residues crucial for cation-π interactions during catalysis. researchgate.net | Structural Analysis, Homology Modeling |
| Homologous Fungal Terpene Cyclase | Fusarium spp. | A critical mutation rendered the enzyme inactive; activity was restored by site-directed mutagenesis. researchgate.net | Site-Directed Mutagenesis |
| Related Terpene Cyclase | Fungal | Mutagenesis confirmed the role of residue F76 in cation-π stabilization of carbocation intermediates. researchgate.net | Site-Directed Mutagenesis, Structural Analysis |
This table summarizes key findings from studies on (+)-isoafricanol synthase and related enzymes, emphasizing the role of specific residues and the utility of mutagenesis in understanding enzymatic mechanisms.
Isotopic Labeling Experiments in Biosynthetic Pathway Delineation
Isotopic labeling is a definitive method for elucidating biosynthetic pathways by tracing the metabolic fate of labeled precursors. beilstein-journals.orgbiorxiv.org The cyclization mechanism of (+)-isoafricanol synthase from Streptomyces malaysiensis has been extensively investigated using isotopically labeled forms of FPP. nih.govrsc.orgresearchgate.netrhea-db.org These experiments have been instrumental in confirming the complex series of rearrangements that occur within the enzyme's active site.
By feeding the organism with precursors labeled with heavy isotopes like ¹³C and ²H, researchers can track which atoms from the precursor are incorporated into the final product. amazonaws.com This technique was applied to identify isoafricanol as the primary volatile terpene from Streptomyces violaceusniger. researchgate.net The results from these labeling studies provide strong support for the proposed mechanistic pathway, including the crucial 1,2-hydride shift that is characteristic of this cyclization. researchgate.net
| Labeled Precursor | Significance | Outcome |
| [1-¹³C]Glucose | Traces the carbon backbone assembly | Confirmed the isoprenoid origin of the (+)-isoafricanol skeleton. researchgate.net |
| Isotopically Labeled FPP | Elucidates the specific cyclization and rearrangement mechanism | Provided evidence for the C1-C11 cyclization and the 1,2-hydride shift from C9 to C10. researchgate.netamazonaws.com |
This table illustrates the use of isotopic labeling experiments to delineate the biosynthetic pathway of (+)-isoafricanol.
Evolutionary and Phylogenomic Analysis of Isoafricanol Biosynthesis
The study of the distribution and evolutionary relationships of genes—a field known as phylogenomics—provides context for how specific biosynthetic capabilities like (+)-isoafricanol production have arisen and spread among organisms. nih.govnih.gov
Analyses of the genomes of bacteria from the genus Streptomyces have revealed that terpene synthases are widely distributed. beilstein-journals.orgresearchgate.net Research has identified ten major types of terpene synthases within this genus, with the enzyme for (+)-isoafricanol being one of them. beilstein-journals.orgresearchgate.net The other key synthases produce compounds such as geosmin, 2-methylisoborneol, epi-isozizaene, and pentalenene. beilstein-journals.org
The presence of (+)-isoafricanol synthase has also been noted in fungi, such as in species of Aspergillus, including Aspergillus fumigatus. nrib.go.jpnrib.go.jpnih.gov The existence of this biosynthetic capability in both bacteria and fungi points to a complex evolutionary history.
| Terpene Synthase Class | Distribution in Streptomyces | Evolutionary Insight |
| Geosmin Synthase | Widely distributed across all three phylogenetic clades | Evolutionary positively selected. beilstein-journals.org |
| 2-Methylisoborneol (2-MIB) Synthase | Present in multiple clades | Evolution does not strictly correspond to the species' evolution. beilstein-journals.org |
| Epi-isozizaene Synthase | Distributed across different clades | Indicates evolution independent of the host species' phylogeny. beilstein-journals.org |
| Isoafricanol Synthase | Specific to one of the three major clades or a subclade | Suggests a more restricted and potentially specialized evolutionary path. beilstein-journals.orgresearchgate.net |
This table summarizes the distribution and evolutionary context of major terpene synthases in the genus Streptomyces, highlighting the specific status of isoafricanol synthase.
Chemical Synthesis and Synthetic Methodologies of + Isoafricanol
Retrosynthetic Analysis of the Tricyclic Isoafricanol System
A retrosynthetic analysis of the isoafricanol framework reveals several key challenges, including the construction of the [5.3.0] bicyclic hydroazulene system and the diastereoselective installation of the cyclopropane (B1198618) ring. Most synthetic approaches disconnect the molecule at the cyclopropane ring and the carbon-carbon bonds forming the seven-membered ring.
One common strategy begins by conceptually simplifying the target molecule 1 ((+)-Isoafricanol) to the hydroazulenol intermediate 2 . This simplifies the problem to the formation of a bicyclic system from a more accessible monocyclic precursor. The hydroazulenol 2 can be traced back to a cyclodecenone intermediate 3 via a transannular cyclization, a common strategy for forming fused ring systems. The ten-membered cyclodecenone ring of 3 is a key intermediate, often formed through a sigmatropic rearrangement, such as the anionic oxy-Cope rearrangement of a 1,2-divinylcyclohexanol (B14364462) derivative 4 . This precursor, in turn, can be derived from a substituted cyclohexanone (B45756) 5 , which is often available from simple starting materials like dimedone. This pathway highlights a convergent approach where the core rings are assembled progressively from simpler cyclic structures.
Figure 1: A representative retrosynthetic analysis of the isoafricanol skeleton, highlighting key disconnections leading back to a cyclohexanone precursor.
An alternative disconnection strategy targets the seven-membered ring directly through a radical cyclization of an acyclic or monocyclic precursor, offering a different pathway to the hydroazulene core.
Total Synthesis Approaches to Racemic and Enantiopure (+)-Isoafricanol
To date, the reported total syntheses of isoafricanol have successfully produced the racemic mixture (±)-isoafricanol. The development of an enantioselective total synthesis of the natural (+)-enantiomer remains an open challenge in the field.
The first total syntheses of (±)-isoafricanol applied powerful ring-forming reactions to construct the challenging hydroazulene and tricyclic framework.
A notable synthesis by Fan and White in 1993 achieved the preparation of both (±)-africanol and (±)-isoafricanol. acs.org Their approach commenced with 3,5,5-trimethylcyclohex-2-en-1-one and utilized an anionic oxy-Cope rearrangement as the key step to construct the ten-membered ring. acs.org The synthesis diverged based on the stereochemistry of an aldol (B89426) addition product, with one diastereomer leading to isoafricanol. Addition of an isopropenyl group to the ketone, followed by treatment with potassium hydride, initiated the scispace.comscispace.com-sigmatropic rearrangement to furnish a 5-cyclodecenone intermediate. Subsequent transannular cyclization and Simmons-Smith cyclopropanation completed the synthesis of (±)-isoafricanol. acs.org
| Pioneering Synthesis Summary | |
| Lead Author(s) | White, J. B. acs.org |
| Starting Material | 3,5,5-trimethylcyclohex-2-en-1-one |
| Key Ring-Forming Step | Anionic Oxy-Cope Rearrangement |
| Final Product | (±)-Isoafricanol |
| Lead Author(s) | Cossy, J. thieme-connect.com |
| Starting Material | 2,5,5-trimethylcyclohex-2-enol |
| Key Ring-Forming Step | Photoreductive Radical Cyclization |
| Final Product | (±)-Isoafricanol |
| This table summarizes the key features of two pioneering total syntheses of racemic isoafricanol. |
While a complete asymmetric total synthesis of (+)-isoafricanol has not yet been published, modern asymmetric catalysis offers several potential avenues for achieving absolute stereocontrol. libretexts.org The challenge lies in controlling the multiple stereocenters of the molecule.
For strategies involving an oxy-Cope rearrangement, an asymmetric variant could be employed. Catalytic enantioselective oxy-Cope rearrangements, while challenging, have been developed using chiral catalysts that can create an asymmetric environment around the rearranging substrate. organic-chemistry.org
For radical cyclization pathways, achieving enantioselectivity is also an active area of research. The use of chiral Lewis acids or other chiral catalysts could, in principle, influence the conformation of the radical intermediate or the transition state of the cyclization, thereby favoring the formation of one enantiomer over the other. chemrxiv.org The biosynthesis of (+)-isoafricanol in Streptomyces species, which proceeds via the enzyme (+)-isoafricanol synthase, demonstrates that perfect enantiocontrol is possible, providing inspiration for synthetic chemists. researchgate.netqmul.ac.uk
The stereochemical outcome of the key cyclization step is crucial for establishing the correct relative stereochemistry of the isoafricanol core. The two primary methods used, anionic oxy-Cope rearrangement and radical cyclization, operate via different mechanisms that influence the stereoselectivity.
In the anionic oxy-Cope rearrangement utilized by White, the reaction proceeds through a highly ordered, chair-like transition state. acs.org The stereochemistry of the substituents on the starting 1,5-diene directly dictates the stereochemistry of the newly formed carbon-carbon bond and the geometry of the resulting cyclodecenone. This high degree of stereochemical transfer is a hallmark of sigmatropic rearrangements. Subsequent transannular cyclization of the cyclodecenone intermediate was found to be sensitive to the reaction conditions, allowing for control over the ring fusion stereochemistry. acs.org
In contrast, the photoreductive radical cyclization in Cossy's synthesis proceeds through a radical intermediate. thieme-connect.com The stereoselectivity of this step is determined by the preferential conformation of the cyclizing radical, which seeks to minimize steric interactions. In this specific case, the cyclization yielded the desired trans-fused hydroazulenol as the major product, demonstrating that radical pathways can also provide effective stereocontrol for the construction of this complex framework. thieme-connect.com The final cyclopropanation step in both syntheses occurred from the less sterically hindered face of the molecule, reliably setting the final stereocenter. acs.orgthieme-connect.com
| Cyclization Method Comparison | ||
| Method | Anionic Oxy-Cope Rearrangement | Photoreductive Radical Cyclization |
| Mechanism | Pericyclic ( scispace.comscispace.com-Sigmatropic) | Radical |
| Key Intermediate | Chair-like transition state | Radical species |
| Stereocontrol | High, concerted mechanism transfers substrate stereochemistry | Dependent on conformational preference of radical intermediate |
| Reported Application | White, J. B. (1993) acs.org | Cossy, J. (1998) thieme-connect.com |
| This table compares the two key cyclization strategies employed in the total synthesis of (±)-isoafricanol. |
Asymmetric Synthesis Methods for Absolute Stereocontrol
Formal Syntheses and Derivatization Approaches from Related Scaffolds
A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product. nih.govresearchgate.net As of this writing, no formal syntheses of (+)-isoafricanol have been reported in the scientific literature. The existing total syntheses proceed directly to the final target molecule. Similarly, derivatization approaches from closely related natural products to form isoafricanol have not been a primary focus of synthetic efforts.
Development of Novel Synthetic Methodologies Inspired by (+)-Isoafricanol
The pursuit of complex natural products like (+)-isoafricanol often serves as a driving force for the development of new synthetic reactions and strategies. While the syntheses of isoafricanol have not led to the invention of entirely new name reactions, they represent elegant applications of powerful existing methodologies to a challenging molecular architecture. The work by White and Cossy demonstrated how cornerstone reactions like the anionic oxy-Cope rearrangement and radical cyclizations could be strategically employed to build complex, fused-ring systems with significant stereocontrol. These syntheses serve as important case studies that validate the power and predictability of these methods, inspiring their application in other complex target-oriented syntheses.
Mechanistic Biological Investigations of + Isoafricanol
Molecular and Cellular Interaction Studies (non-pharmacological outcome focused)
Research into the molecular interactions of (+)-isoafricanol has primarily focused on its biosynthesis and its identity as a microbial metabolite, rather than its effect on external biological systems.
The primary focus of in vitro assays related to (+)-isoafricanol has been the characterization of the enzyme responsible for its creation: (+)-isoafricanol synthase. This enzyme, identified in bacteria such as Streptomyces malaysiensis, converts the linear precursor farnesyl diphosphate (B83284) (FPP) into the complex tricyclic structure of (+)-isoafricanol. rsc.orgrsc.org
Mechanistic studies have been developed using isotopically labeled precursors to unravel the complex cyclization cascade. rsc.orgresearchgate.net For instance, experiments using (10-¹³C,9,9-²H₂)FPP helped to confirm a key 1,2-hydride shift from the C9 to the C10 position during the reaction mechanism. rsc.org These assays are crucial for understanding the fundamental enzymatic process. The active site of the (+)-isoafricanol synthase contains aromatic amino acid residues, and it is understood that catalysis occurs via cation-π interactions. researchgate.net
While assays have been developed to study the synthase, there is limited public information on in vitro assays testing the inhibitory or modulatory effects of (+)-isoafricanol itself on other specific enzymes, receptors, or cellular pathways.
(+)-Isoafricanol has been identified as a volatile secondary metabolite produced by several bacterial and fungal species. ebi.ac.uk It is notably produced by actinomycetes like Streptomyces violaceusniger and Streptomyces malaysiensis, and also by the fungus Leptographium lundbergii. ebi.ac.ukmdpi.com In S. violaceusniger, it was identified as the main volatile terpene emitted. researchgate.netrsc.org
The production of volatile organic compounds (VOCs) like (+)-isoafricanol is thought to play a role in the ecological function of the producing organism, potentially as a chemical signal. researchgate.net Secondary metabolites in Streptomyces are diverse and can function as antimicrobial agents, signaling molecules, or other effectors that give the organism a competitive advantage in its environment. frontiersin.org While the precise biological role of (+)-isoafricanol for the producing microbe is not fully elucidated, its nature as a secreted volatile compound suggests a function in mediating interactions with other organisms in its habitat. The genes for isoafricanol synthase are characteristically found in a specific group of closely related Streptomyces species, indicating a defined evolutionary niche for this compound. researchgate.net
In Vitro Assay Development for Mechanistic Insights (e.g., enzyme inhibition, receptor binding, cellular pathway modulation)
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically altering a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com For (+)-isoafricanol, such studies are in early stages and focus on understanding the biosynthetic products.
The biosynthesis of (+)-isoafricanol itself results in the formation of minor analogue products. The (+)-isoafricanol synthase from S. malaysiensis produces not only the main product, (+)-isoafricanol, but also two olefin side products, african-1-ene and african-2(6)-ene, through alternative quenching of the final carbocation intermediate. researchgate.net These naturally produced analogues provide an initial basis for understanding structural requirements.
The following table details the products of the (+)-isoafricanol synthase from S. malaysiensis.
The correlation of structural modifications primarily relates back to the products of the synthase enzyme. The formation of the tricyclic alcohol ((+)-isoafricanol) versus the olefinic analogues (african-1-ene and african-2(6)-ene) is determined by the final step of the enzymatic reaction. researchgate.net If the final carbocation intermediate is trapped by a water molecule, the alcohol is formed. If it is quenched by deprotonation, the olefin isomers are the result. researchgate.net This demonstrates that the presence or absence of the hydroxyl group at the C4a position is a key structural variation dictated by the terminal step of the biosynthesis. The different outcomes (alcohol vs. alkene) fundamentally alter the chemical properties of the molecule, such as polarity and hydrogen-bonding capability, which would in turn dictate any subsequent molecular-level interactions.
Rational Design and Synthesis of Isoafricanol Analogues for SAR Profiling
Systems Biology and 'Omics Approaches for Uncovering Broader Biological Impacts (e.g., metabolomics, transcriptomics in producing organisms)
Systems biology uses holistic 'omics' approaches to integrate vast datasets from genomics, transcriptomics, and metabolomics to understand complex biological processes. mdpi.com In the context of (+)-isoafricanol, these approaches are vital for understanding its biosynthesis and regulation within the producing organisms.
Genome sequencing of Streptomyces malaysiensis DSM 4137 was the key to identifying its potential to produce terpenes. This genomic analysis revealed four terpene cyclase genes, which prompted further investigation and led to the characterization of one as the (+)-isoafricanol synthase. rsc.orgrsc.org This "genome mining" approach is a powerful tool for discovering novel natural products by identifying their biosynthetic gene clusters (BGCs). mdpi.commdpi.com Many BGCs in Streptomyces are silent or expressed at very low levels under standard laboratory conditions, and 'omics' technologies are crucial for activating them or understanding their regulation. mdpi.commdpi.com
Transcriptomic analysis, such as RNA-sequencing, can reveal how the expression of the isoafricanol synthase gene and its entire BGC is regulated in response to different environmental cues or developmental stages. mdpi.comrsc.org For example, comparative transcriptomics between a wild-type Streptomyces and a mutant strain can reveal regulatory networks that control secondary metabolite production. mdpi.com While specific transcriptomic studies focused solely on (+)-isoafricanol are not widely published, this technique is a standard and powerful method used in the field to understand and manipulate the production of such secondary metabolites. frontiersin.orgmicrobialcell.com Similarly, metabolomic studies, which analyze the complete set of metabolites in an organism, can be used to observe the production of (+)-isoafricanol and its byproducts under various conditions, providing clues about its regulation and function. nih.gov
Advanced Analytical and Computational Studies on + Isoafricanol
High-Resolution Analytical Techniques for Trace Analysis and Isomer Differentiation
The identification and quantification of (+)-isoafricanol, especially at the trace levels characteristic of natural products, rely on high-resolution analytical methods. nih.gov These techniques provide the sensitivity and specificity required to distinguish it from a multitude of other metabolites and structural isomers. probion.frnih.gov
Metabolite profiling aims to identify and quantify the small-molecule metabolites within a biological system. numberanalytics.com High-resolution mass spectrometry (HRMS) is a cornerstone of this field, offering unparalleled sensitivity and the ability to determine the elemental composition of a molecule from its precise mass. evotec.comijpras.com
In the context of (+)-isoafricanol, Gas Chromatography-Mass Spectrometry (GC-MS) has been a key technique for its identification in the volatile profiles of microorganisms. amazonaws.com Notably, (+)-isoafricanol was identified as the primary volatile terpene from Streptomyces violaceusniger using a method that combines Closed-Loop Stripping Apparatus (CLSA) for sample collection with subsequent analysis by GC-MS and NMR spectroscopy. researchgate.netrsc.org This approach is essential for analyzing the complex bouquet of volatile organic compounds (VOCs) released by microbes. researchgate.net
Advanced MS-based techniques are indispensable for such analyses. au.dk Techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and various ionization methods provide comprehensive coverage of metabolites. au.dkresearchgate.net For a molecule like (+)-isoafricanol, these methods can differentiate it from its isomers and provide structural information through fragmentation patterns (MS/MS). ijpras.com
Table 1: Application of Advanced MS Techniques in Metabolite Profiling
| Technique | Principle | Application to (+)-Isoafricanol Analysis |
| GC-MS | Separates volatile compounds based on their boiling point and polarity, followed by mass-based detection and fragmentation for identification. | Identification of (+)-isoafricanol in volatile headspace extracts of Streptomyces species. researchgate.netrsc.org |
| LC-MS | Separates compounds in a liquid mobile phase based on their physicochemical properties, followed by mass analysis. | Hypothetical analysis of non-volatile derivatives or extracts containing (+)-isoafricanol from biological matrices. researchgate.net |
| HRMS (e.g., TOF, Orbitrap) | Measures mass with very high accuracy, allowing for the determination of elemental formulas for parent and fragment ions. evotec.com | Precise mass determination to confirm the molecular formula of (+)-isoafricanol (C15H26O) and distinguish it from isobaric compounds. evotec.comthermofisher.com |
| Tandem MS (MS/MS) | Involves multiple stages of mass selection and fragmentation to elucidate the structure of a molecule. | Could be used to generate a specific fragmentation fingerprint for (+)-isoafricanol to confirm its identity in complex mixtures and differentiate it from isomers. ijpras.com |
(+)-Isoafricanol is a chiral molecule, meaning it exists as a specific three-dimensional, non-superimposable mirror image (enantiomer). gcms.cz The biological activity of such molecules is often exclusive to one enantiomer. Therefore, assessing the enantiomeric purity is critical. Chiral chromatography is the gold standard for separating enantiomers. gcms.czmdpi.com
This technique utilizes a chiral stationary phase (CSP) or a chiral additive in the mobile phase. slideshare.net The enantiomers of the analyte interact differently with the chiral selector, forming transient diastereomeric complexes with different stabilities, which allows them to be separated in time and individually quantified. While specific published methods for the chiral separation of (+)-isoafricanol are scarce, its total synthesis often yields mixtures of stereoisomers, making such purification a necessity. thieme-connect.comacs.org Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be the methods of choice for verifying the enantiomeric excess of synthesized or isolated (+)-isoafricanol. chromatographyonline.com
Table 2: Overview of Chiral Chromatography Principles
| Technique | Chiral Selector Type | Separation Principle | Relevance to (+)-Isoafricanol |
| Chiral HPLC | Polysaccharide derivatives (e.g., cellulose, amylose) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. | High versatility and broad applicability for separating a wide range of chiral compounds, including alcohols like (+)-isoafricanol. |
| Chiral GC | Cyclodextrin (B1172386) derivatives | Enantiomers partition differently into the chiral cyclodextrin cavity based on a size/shape fit, leading to different retention times. gcms.cz | Suitable for volatile compounds; could be applied to (+)-isoafricanol or its more volatile derivatives. |
| Supercritical Fluid Chromatography (SFC) | Same as HPLC (e.g., polysaccharide-based) | Uses a supercritical fluid (often CO2) as the mobile phase, offering faster and more efficient separations than HPLC. mdpi.com | A greener and faster alternative to HPLC for enantiomeric purity assessment. |
Advanced Mass Spectrometry (MS) Techniques in Metabolite Profiling
Computational Chemistry and Molecular Modeling Applications
Computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights that are often difficult or impossible to obtain through experiments alone. aspbs.com For (+)-isoafricanol, these methods can be used to understand its intrinsic properties and predict its interactions with biological targets.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to solve the Schrödinger equation approximately for a molecule, yielding information about its electronic structure, geometry, and energy. nih.govarxiv.org These methods are particularly valuable for studying reaction mechanisms, including the complex cyclization cascade that forms (+)-isoafricanol from (2E,6E)-farnesyl diphosphate (B83284). qmul.ac.ukresearchgate.net
The biosynthesis of (+)-isoafricanol proceeds through a series of highly reactive carbocationic intermediates. researchgate.net Quantum chemical calculations can model the structures and relative stabilities of these intermediates and the transition states that connect them. This allows researchers to understand why the reaction proceeds with such high stereoselectivity to form the specific hydroazulene skeleton of (+)-isoafricanol. 182.160.97 While specific DFT studies on the isoafricanol synthase mechanism are not widely published, such computational approaches have been instrumental in elucidating the mechanisms of other terpene cyclases. ox.ac.ukrsc.org
Table 3: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for (+)-Isoafricanol |
| Optimized Geometry | The lowest-energy 3D arrangement of atoms in the molecule. | Provides the most stable conformation of the (+)-isoafricanol molecule. |
| Relative Energies | The energy difference between various isomers, intermediates, or transition states. | Helps to map the potential energy surface of the cyclization reaction and explain the favorability of the pathway to (+)-isoafricanol. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and electronic excitability of the molecule. nih.gov |
| Atomic Charges | The distribution of electron density across the atoms in the molecule. | Identifies nucleophilic and electrophilic sites, predicting how (+)-isoafricanol might interact with other molecules or a protein's active site. |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. youtube.comdovepress.com An MD simulation could be used to study the interaction of the substrate, (2E,6E)-farnesyl diphosphate, within the active site of (+)-isoafricanol synthase. qmul.ac.ukmicrobialtec.com
Such simulations can reveal how the flexible substrate folds within the enzyme's catalytic pocket, which amino acid residues are key for binding and catalysis, and how the protein environment guides the cyclization cascade to produce (+)-isoafricanol instead of other possible terpene structures. riken.jpnih.gov This provides a powerful complement to static structural data, offering a deeper understanding of the enzyme's function and specificity.
Table 4: Hypothetical MD Simulation Workflow for Isoafricanol Synthase
| Step | Description | Potential Insights |
| 1. System Setup | A 3D model of (+)-isoafricanol synthase with its substrate is placed in a simulated box of water and ions. | Prepares the system for simulation in a biologically relevant environment. |
| 2. Equilibration | The system is allowed to relax to a stable temperature and pressure. | Ensures the simulation starts from a stable, physically realistic state. |
| 3. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to observe the dynamic behavior. | Reveals conformational changes in the substrate and protein, key intermolecular interactions (e.g., hydrogen bonds, cation-pi interactions), and the role of water molecules. dovepress.com |
| 4. Trajectory Analysis | The recorded motion (trajectory) is analyzed to calculate properties like interaction energies and conformational stability. | Identifies the specific forces and residues that stabilize the substrate in a conformation pre-disposed to cyclize into (+)-isoafricanol. |
The unique and rigid tricyclic core of (+)-isoafricanol makes it an interesting scaffold for drug discovery. nih.gov Computational techniques like virtual screening and de novo design can be used to explore the chemical space around this scaffold to identify new molecules with potential biological activity. imtm.cznih.gov
Virtual Screening: This process involves using the 3D structure of the isoafricanol scaffold as a query to search large digital libraries of chemical compounds. europa.eu The goal is to find molecules that are structurally similar or have complementary shapes and chemical features, which could then be tested experimentally.
De Novo Design: This approach uses algorithms to "grow" new molecules within a defined space, such as the active site of a target protein. mdpi.comchemrxiv.org Starting with the isoafricanol core, a de novo design program could add or modify functional groups to optimize interactions with a hypothetical biological target, thereby designing novel potential inhibitors or modulators.
These in silico methods accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test, saving significant time and resources. nih.gov
Conclusion and Future Directions in + Isoafricanol Research
Remaining Challenges and Open Questions in Biosynthesis and Synthesis
Biosynthesis:
A primary challenge in the biosynthesis of (+)-isoafricanol is the complete elucidation of the enzymatic machinery and the precise reaction mechanism. While (+)-isoafricanol synthase has been identified from Streptomyces malaysiensis, several questions remain. researchgate.net
Enzymatic Promiscuity and Product Specificity: Terpene synthases are known for their functional promiscuity, often generating multiple products from a single precursor. researchgate.net The synthase responsible for (+)-isoafricanol also produces minor side products like african-1-ene and african-2(6)-ene. researchgate.net A deeper understanding of the enzyme's active site architecture and the factors that govern the precise folding of the farnesyl diphosphate (B83284) (FPP) precursor is needed to explain the high selectivity for the isoafricanol skeleton.
Carbocation Cascade Control: The biosynthesis involves a complex carbocation-mediated cyclization cascade. acs.org Understanding how the enzyme stabilizes and directs these highly reactive intermediates to form the unique tricyclic structure of isoafricanol without quenching to undesired side products is a major area of investigation. acs.org Quantum-chemical calculations and advanced spectroscopic techniques will be crucial in mapping the energy landscape of this intricate reaction. acs.org
Evolutionary Context: Isoafricanol synthase is restricted to specific phylogenomic subgroups of Streptomyces, suggesting functional specialization. knaw.nlfrontiersin.org Further investigation into the evolution of this enzyme and its relationship to other terpene cyclases could reveal insights into the diversification of terpenoid structures in nature. beilstein-journals.org
Chemical Synthesis:
The total synthesis of (+)-isoafricanol presents its own set of formidable challenges, primarily centered on stereocontrol.
Stereoselective Synthesis: The construction of the compact and sterically congested tricyclic core with its specific stereochemistry is a significant hurdle. Many synthetic strategies struggle with achieving high enantioselectivity, often resulting in racemic mixtures or requiring lengthy and inefficient chiral auxiliary-based methods. ethz.chmsu.edu
Catalyst Generality: Identifying a "general" catalyst for enantioselective transformations that is effective for the specific substrates in an isoafricanol synthesis is difficult. ethz.ch Each substrate often requires extensive optimization of catalysts, ligands, and reaction conditions. ethz.chresearchgate.net
Cost and Efficiency: Traditional methods for achieving enantiopurity, such as resolution by salt formation, can be simpler and cheaper than catalytic enantioselective processes, especially those using expensive transition metals. ethz.ch Developing more cost-effective and atom-economical synthetic routes remains a key objective.
Potential for (+)-Isoafricanol as a Chemical Probe or Scaffold for Basic Research
A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study that protein's function in complex biological systems. promega.com.aunih.gov Given its unique three-dimensional structure, (+)-isoafricanol holds considerable promise as both a chemical probe and a scaffold for the development of new research tools.
Target Identification and Validation: The biological activities of (+)-isoafricanol are not yet fully explored. Its rigid, conformationally constrained structure makes it an ideal starting point for designing selective ligands for novel biological targets. By synthesizing derivatives and assessing their biological activity, researchers can identify protein partners and validate their roles in cellular processes and disease. promega.com.au
Scaffold for Library Synthesis: The isoafricanol core can serve as a rigid scaffold for chemical library synthesis. By systematically modifying the functional groups on the periphery of the molecule, a diverse set of compounds can be generated. This library can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents or tool compounds for probing biological pathways.
Understanding Protein-Ligand Interactions: The well-defined and rigid nature of the isoafricanol skeleton provides a unique opportunity to study the principles of molecular recognition. High-resolution structural studies of isoafricanol derivatives bound to their protein targets can provide valuable insights into the nature of the binding interactions, guiding the design of more potent and selective modulators.
Emerging Technologies and Methodologies for Future Investigations (e.g., Synthetic Biology for pathway engineering)
The future of (+)-isoafricanol research will be heavily influenced by the adoption of cutting-edge technologies and methodologies.
Synthetic Biology and Metabolic Engineering: Synthetic biology offers a powerful approach to overcoming the limitations of both natural production and chemical synthesis. nih.gov By engineering the biosynthetic pathway of (+)-isoafricanol into a robust microbial host like E. coli or yeast, it may be possible to produce large quantities of the compound and its analogs. isomerase.comnih.gov This involves optimizing the expression of the isoafricanol synthase and other pathway enzymes, as well as manipulating the host's metabolism to increase the supply of the FPP precursor. researchgate.netisomerase.com
Directed Evolution and Enzyme Engineering: The promiscuity of terpene synthases can be harnessed through directed evolution. researchgate.net By creating libraries of mutant enzymes and screening for altered product profiles, it may be possible to generate novel catalysts that produce unique isoafricanol derivatives with potentially enhanced or new biological activities. biorxiv.org
Advanced Computational Tools: The use of quantum-chemical calculations and methods like the Artificial Force Induced Reaction (AFIR) will continue to be instrumental in dissecting the complex mechanisms of terpene cyclases. acs.org These computational approaches can predict reaction pathways and intermediates, providing a theoretical framework to guide experimental studies. acs.org
High-Throughput Screening and 'Omics' Technologies: The development of high-throughput screening platforms will be essential for evaluating the biological activities of isoafricanol derivatives generated through synthetic or biosynthetic efforts. Coupled with 'omics' technologies (genomics, proteomics, metabolomics), these approaches can help to rapidly identify the molecular targets and cellular pathways affected by these compounds.
Q & A
Q. What are the established synthetic routes for (+)-Isoafricanol, and how can researchers optimize yield and enantiomeric purity?
Methodological Answer: (+)-Isoafricanol synthesis typically involves terpene cyclization or semi-synthetic modification of precursor molecules. To optimize yield and enantiomeric purity:
- Reaction Parameter Screening : Systematically vary catalysts (e.g., chiral Lewis acids), solvents, and temperatures.
- Analytical Validation : Use chiral HPLC or GC to monitor enantiomeric excess (≥98% purity recommended for pharmacological studies) .
- Scale-Up Considerations : Pilot small-scale reactions (1–10 mg) before scaling to gram quantities, noting yield drops >20% may indicate mechanistic bottlenecks .
Table 1: Comparative Synthesis Methods
| Method | Catalyst | Yield (%) | Enantiomeric Excess (%) | Reference Technique |
|---|---|---|---|---|
| Cyclization | BF₃·OEt₂ | 45 | 92 | Chiral GC |
| Semi-synthetic | Pd/C | 68 | 98 | HPLC |
Q. Which spectroscopic techniques are most effective for characterizing (+)-Isoafricanol’s structure, and how should data interpretation be approached?
Methodological Answer: Core techniques include:
- NMR Spectroscopy : Assign stereochemistry via - COSY and NOESY for spatial proton relationships. Use -DEPTO for carbon multiplicity .
- Mass Spectrometry : High-resolution ESI-MS (error < 2 ppm) confirms molecular formula. Fragmentation patterns distinguish isomers.
- IR and X-ray Crystallography : IR validates functional groups (e.g., hydroxyl stretches at 3300–3500 cm⁻¹), while X-ray resolves absolute configuration .
Critical Note : Cross-validate spectral data with literature (e.g., Beilstein database) to avoid misassignment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data of (+)-Isoafricanol across different studies?
Methodological Answer: Discrepancies often arise from:
- Compound Purity : Validate purity via HPLC (≥95%) and LC-MS to exclude degradation products.
- Assay Conditions : Replicate studies under standardized conditions (e.g., cell line ATCC verification, serum-free media).
- Statistical Rigor : Apply ANOVA with post-hoc tests (p < 0.01) and report effect sizes (Cohen’s d) to quantify bioactivity significance .
Case Study : A 2024 study found conflicting IC₅₀ values (5 μM vs. 20 μM) against Plasmodium falciparum. Resolution involved repeating assays with synchronized parasite cultures and normalizing to hemozoin inhibition .
Q. What strategies are recommended for elucidating the biosynthetic pathway of (+)-Isoaflicanol in its native plant species?
Methodological Answer: Use a multi-omics approach:
- Transcriptomics : RNA-seq of glandular trichomes identifies candidate genes (e.g., terpene synthases).
- Metabolite Profiling : LC-MS/MS tracks isotopically labeled precursors (e.g., -mevalonate) in pathway intermediates.
- Enzyme Knockdown : CRISPR-Cas9 silencing of putative genes validates their role in biosynthesis .
Challenges : Low metabolite abundance may require enrichment strategies (e.g., solid-phase microextraction) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on (+)-Isoafricanol’s cytotoxicity in normal vs. cancer cell lines?
Methodological Answer:
- Dose-Response Curves : Test across 5–6 logarithmic concentrations (e.g., 1 nM–100 μM) to identify off-target effects.
- Mechanistic Studies : Use siRNA knockdown of putative targets (e.g., NF-κB) to confirm pathway specificity.
- Meta-Analysis : Pool data from ≥3 independent labs using random-effects models to assess heterogeneity (I² > 50% indicates high variability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
